Product packaging for Fluorogenic Proteasome Substrate(Cat. No.:CAS No. 141223-71-4)

Fluorogenic Proteasome Substrate

Cat. No.: B123216
CAS No.: 141223-71-4
M. Wt: 667.8 g/mol
InChI Key: QVSKZGQYQLYCFO-UHFFFAOYSA-N
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Description

Significance of the Proteasome System in Cellular Proteostasis

The proteasome is a large, multi-subunit protein complex that serves as the primary engine for protein degradation in eukaryotic cells. wikipedia.orgnih.gov This process, known as proteolysis, is fundamental to maintaining cellular health, a state referred to as proteostasis. abcam.comnumberanalytics.com By selectively breaking down damaged, misfolded, or unneeded proteins, the proteasome prevents their toxic accumulation and regulates a vast array of cellular processes. abcam.comnumberanalytics.com These include the cell cycle, gene expression, and responses to oxidative stress. wikipedia.orgabcam.com The ubiquitin-proteasome system (UPS) is the principal pathway for this degradation, where proteins are marked for destruction with a small protein called ubiquitin before being recognized and degraded by the 26S proteasome. abcam.comnih.gov The critical role of this system was underscored by the 2004 Nobel Prize in Chemistry awarded for the discovery of ubiquitin-mediated protein degradation. wikipedia.org

Rationale for Utilizing Fluorogenic Proteasome Substrates in Proteasome Investigations

To study the intricate workings of the proteasome, scientists rely on tools that can accurately report its activity. Fluorogenic proteasome substrates are chief among these. nih.govstanford.edu These are synthetic molecules, typically short peptides, attached to a fluorescent reporter group (a fluorophore). stanford.edufrontiersin.org In its intact state, the substrate is non-fluorescent. However, when the proteasome cleaves the peptide bond, the fluorophore is released, and it emits a measurable fluorescent signal. stanford.edu This direct correlation between proteasome activity and fluorescence intensity provides a powerful and straightforward method for researchers to monitor and quantify the enzyme's function in real-time. nih.govresearchgate.net

The utility of these substrates is multifaceted. They are instrumental in fundamental research to understand the catalytic mechanisms of the proteasome and to dissect the specificities of its various active sites. nih.govresearchgate.net Furthermore, they are invaluable in the realm of drug discovery for screening potential proteasome inhibitors or activators. nih.govacs.org The ability to use these substrates in high-throughput screening (HTS) formats significantly accelerates the identification of new therapeutic agents. nih.govacs.org

Historical Development and Evolution of Fluorogenic Proteasome Substrates

The concept of using synthetic substrates to probe protease activity predates the detailed understanding of the proteasome itself. Early work on protein degradation in the late 1970s hinted at a non-lysosomal, ATP-dependent proteolytic pathway. nih.gov As the proteasome was identified and characterized, the need for specific tools to measure its activity grew.

The initial fluorogenic substrates were relatively simple peptide sequences coupled to fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC). nih.govfrontiersin.org These early substrates, such as Suc-LLVY-AMC, were crucial in establishing the basic chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome's catalytic subunits. frontiersin.orgresearchgate.net

Over time, the design of these substrates has become increasingly sophisticated. Researchers have moved from broad-spectrum substrates to highly selective ones that can distinguish between the different catalytic subunits of the constitutive proteasome and the immunoproteasome. nih.govnih.gov This has been achieved through "reverse design" strategies, where the peptide sequence of a known selective inhibitor is adapted to create a fluorogenic substrate. researchgate.netnih.gov This approach has led to the development of a new generation of tools that allow for a more nuanced investigation of proteasome function in various physiological and pathological contexts. nih.govnih.gov The evolution continues with the development of substrates with improved properties, such as enhanced cell permeability and reduced off-target effects. nih.govstanford.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H45N5O7S B123216 Fluorogenic Proteasome Substrate CAS No. 141223-71-4

Properties

IUPAC Name

benzyl N-[1-[[6-amino-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N5O7S/c1-21(2)30(39-34(44)45-20-23-10-6-5-7-11-23)33(43)38-26(12-8-9-16-35)32(42)37-27(15-17-47-4)31(41)36-24-13-14-25-22(3)18-29(40)46-28(25)19-24/h5-7,10-11,13-14,18-19,21,26-27,30H,8-9,12,15-17,20,35H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSKZGQYQLYCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390900
Record name Z-Val-Lys-Met 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141223-71-4
Record name Z-Val-Lys-Met 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural and Chemical Diversification of Fluorogenic Proteasome Substrates

Peptide-Based Fluorogenic Proteasome Substrates

The foundational design of fluorogenic proteasome substrates centers on a peptide sequence that is recognized by the proteasome's catalytic subunits, linked to a fluorescent reporter molecule. The cleavage of the peptide bond by the proteasome liberates the fluorophore, resulting in a measurable increase in fluorescence.

Oligopeptide Architectures

The specificity of a fluorogenic proteasome substrate is largely determined by its oligopeptide sequence. These sequences, typically three to four amino acids in length, are designed to mimic the natural substrates of the proteasome's different active sites. frontiersin.org The development of these substrates often involves a process of reverse engineering, where the peptide recognition element from a known selective proteasome inhibitor is adapted by replacing the inhibitor's reactive group with a fluorogenic leaving group. nih.govnih.gov This approach has led to the creation of substrates that can report on the activity of individual proteasome catalytic subunits. nih.govnih.gov

The 20S proteasome core contains three distinct types of catalytic sites, each with a preference for cleaving after certain amino acid residues. mdpi.comnih.gov The design of oligopeptide architectures takes advantage of these preferences to create substrates that are selectively cleaved by one type of active site over the others. For instance, substrates with specific sequences are engineered to be preferentially hydrolyzed by either the constitutive proteasome or the immunoproteasome, which have different subunit compositions and catalytic specificities. researchgate.net

Fluorescent Reporter Moieties (e.g., 7-amino-4-methylcoumarin (B1665955) (AMC), Aminoluciferin)

A critical component of a fluorogenic substrate is the fluorescent reporter moiety that is released upon substrate cleavage. Two commonly used reporters are 7-amino-4-methylcoumarin (AMC) and aminoluciferin (B605428).

7-amino-4-methylcoumarin (AMC): AMC is a widely used fluorophore in protease assays. caymanchem.comglpbio.combachem.com When conjugated to a peptide, its fluorescence is quenched. caymanchem.com Upon cleavage of the peptide by the proteasome, the free AMC is released, and its fluorescence can be detected, providing a quantitative measure of enzyme activity. caymanchem.com AMC has excitation and emission maxima of approximately 345 nm and 445 nm, respectively. caymanchem.com Substrates utilizing AMC, such as Suc-LLVY-AMC, are frequently employed to measure the chymotrypsin-like activity of the proteasome. frontiersin.orgnih.gov

Aminoluciferin: Aminoluciferin is a luminogenic substrate precursor used in highly sensitive bioluminescent assays. aatbio.comaatbio.comnih.gov Similar to AMC, when aminoluciferin is conjugated to a peptide, it is non-luminescent. aatbio.com Proteasomal cleavage releases aminoluciferin, which can then be acted upon by luciferase to produce a light signal. aatbio.comaacrjournals.org This system offers a high dynamic range and improved sensitivity compared to some fluorogenic assays. aacrjournals.org Aminoluciferin-based substrates, such as Suc-LLVY-aminoluciferin, Z-LRR-aminoluciferin, and Z-nLPnLD-aminoluciferin, have been developed to monitor the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome, respectively. aacrjournals.orgpromega.compromega.com

Substrate Design for Catalytic Site Specificity (Chymotrypsin-like, Trypsin-like, Caspase-like Activities)

The 20S proteasome possesses three distinct proteolytic activities, each associated with a specific catalytic β-subunit: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1). mdpi.comnih.govnih.gov The design of fluorogenic substrates with specific peptide sequences allows for the targeted measurement of each of these activities.

Chymotrypsin-like (CT-L) Activity: This activity preferentially cleaves after large hydrophobic residues. A commonly used fluorogenic substrate for measuring chymotrypsin-like activity is Suc-LLVY-AMC (Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-AMC). frontiersin.orgresearchgate.net The peptide sequence LLVY is recognized and cleaved by the β5 subunit. Other substrates have also been developed, and their specificity can be influenced by the nature of the peptide and the attached fluorophore. nih.gov

Trypsin-like (T-L) Activity: This activity cleaves after basic amino acid residues. Substrates such as Boc-LRR-AMC (tert-Butyloxycarbonyl-Leucyl-Arginyl-Arginyl-AMC) are designed to be specific for the trypsin-like activity of the β2 subunit. researchgate.netresearchgate.netpeptanova.de The presence of two consecutive arginine residues directs the substrate to this catalytic site.

Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) Activity: This activity cleaves after acidic residues, particularly aspartate. nih.gov Substrates like Z-LLE-AMC (Carbobenzoxy-Leucyl-Leucyl-Glutamyl-AMC) and Z-nLPnLD-AMC (Carbobenzoxy-norleucyl-prolyl-norleucyl-aspartyl-AMC) are used to measure the caspase-like activity of the β1 subunit. researchgate.netaacrjournals.orgnih.gov Studies have shown that caspase-like sites often cleave more efficiently after aspartate than glutamate. nih.gov

Advanced this compound Architectures

To overcome some limitations of traditional peptide-based substrates and to enable more sophisticated applications, advanced substrate architectures have been developed. These include Förster Resonance Energy Transfer (FRET)-based reporters and quenched fluorogenic substrates.

Förster Resonance Energy Transfer (FRET)-Based Reporters

FRET-based reporters utilize the principle of energy transfer between two different fluorophores, a donor and an acceptor, when they are in close proximity. nih.govigem.orgyoutube.com In the context of proteasome substrates, a peptide linker separates a FRET donor and acceptor pair. In the intact substrate, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. Upon cleavage of the peptide linker by the proteasome, the donor and acceptor are separated, disrupting FRET. This leads to a decrease in acceptor emission and an increase in donor emission, providing a ratiometric readout of proteasome activity. nih.gov

This strategy has been employed to identify different proteasome subtypes within cells. nih.gov By designing FRET probes that selectively target individual proteasome catalytic subunits, it is possible to determine the composition of proteasome subtypes. nih.gov These probes are often based on peptide epoxyketones, which are known for their specificity to the proteasome. nih.gov

Quenched Fluorogenic Substrates

Quenched fluorogenic substrates are designed with a fluorophore and a quencher molecule attached to the same peptide. nih.gov In the intact substrate, the quencher molecule suppresses the fluorescence of the fluorophore. Proteasomal cleavage of the peptide separates the fluorophore from the quencher, leading to a significant increase in fluorescence. nih.govresearchgate.net

This "turn-on" fluorescence mechanism provides a high signal-to-background ratio. nih.gov An example of this approach involves quenched polyglutamine peptides that become fluorescent after being cleaved by the proteasome. nih.gov These types of substrates can be used in various applications, including in-gel activity assays to determine proteasome specificity. nih.gov By incubating a native gel containing separated cell lysates with a quenched substrate, the specific proteasome complexes responsible for its degradation can be identified by the appearance of a fluorescent signal. nih.gov

Nonapeptide-Based Fluorogenic Substrates

Nonapeptide-based fluorogenic substrates represent a class of probes that more closely mimic the size of peptides generated by the proteasome. nih.govfrontiersin.org Their larger size compared to shorter tetrapeptide substrates results in slower degradation, a feature that makes them particularly useful for studying proteasome activators. nih.gov The entry of these larger substrates into the 20S proteasome core particle is often restricted by the N-termini of the α-subunits, which form a gate. nih.gov Proteasome activators can trigger the opening of this gate, and the subsequent increase in the degradation of nonapeptide substrates provides a direct measure of this activation. nih.gov

An example of such a substrate is LFP, a nonapeptide that is slowly degraded by the 20S proteasome. nih.gov However, in the presence of a proteasome activator like PAN, the degradation of LFP is stimulated, demonstrating the utility of nonapeptide substrates in identifying and characterizing molecules that enhance proteasome activity. nih.gov Another nonapeptide, LF-2, was instrumental in the discovery of a novel proteasomal cofactor in Mycobacterium tuberculosis. nih.gov

The design of nonapeptide substrates often involves a trade-off between mimicking natural substrates and ensuring efficient fluorophore release. The chemical structure of these substrates typically consists of a nine-amino-acid sequence linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). The specific peptide sequence is crucial for determining which catalytic subunit of the proteasome will cleave the substrate.

Molecular Design Principles and Synthesis Methodologies for Fluorogenic Proteasome Substrates

Rational Design Strategies for Enhanced Substrate Specificity

The rational design of fluorogenic proteasome substrates aims to create molecules with high specificity for particular catalytic subunits of the proteasome, thereby enabling the distinct activities of these subunits to be monitored. nih.govnih.gov A key strategy involves leveraging the known specificities of proteasome inhibitors. By taking the oligopeptide recognition element from a selective inhibitor and replacing the electrophilic "warhead" with a fluorogenic leaving group, researchers can generate substrates that report on the activity of the same proteasome subunit targeted by the parent inhibitor. nih.govnih.gov This "reverse design" approach has proven effective in developing substrates for several of the human constitutive and immunoproteasome subunits. researchgate.net

Substrate specificity is largely determined by the peptide sequence, which mimics the natural substrates of the proteasome. nih.gov The 20S proteasome core particle in eukaryotes has distinct catalytic β subunits (β1, β2, and β5), each with unique substrate specificities. researchgate.netyoutube.com For instance, the β1 subunit typically exhibits caspase-like activity, cleaving after acidic residues. The β2 subunit shows trypsin-like activity, cleaving after basic residues. The β5 subunit possesses chymotrypsin-like activity, preferring large hydrophobic residues at the P1 position. nih.gov Therefore, designing peptide sequences that cater to these preferences is fundamental to achieving substrate specificity.

Furthermore, the design process must consider that even with a specific peptide sequence, a substrate might still be cleaved by other proteases within a complex biological sample like a cell lysate. researchgate.net Therefore, validation experiments using specific proteasome inhibitors are crucial to confirm that the observed fluorescence signal is indeed a result of proteasome activity. nih.gov For example, the inclusion of a known proteasome inhibitor should abolish the increase in fluorescence, confirming the substrate's specificity. nih.gov

Synthetic Approaches for Fluorogenic Peptide-Reporter Conjugates

The synthesis of fluorogenic proteasome substrates typically involves the conjugation of a specific peptide sequence to a fluorogenic reporter molecule. nih.gov Solid-phase peptide synthesis (SPPS) is a widely employed and efficient method for creating the peptide portion of the substrate. researchgate.netyoutube.com This technique allows for the stepwise assembly of amino acids on a solid support, offering high yields and the ability to easily purify the resulting peptide. youtube.com

A common strategy for creating these conjugates is to attach the fluorophore to the C-terminus of the peptide. genscript.com One established method utilizes a Rink amide linker on the solid support, which is condensed with an Fmoc-protected aminocoumarin derivative, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC). researchgate.netnih.gov Following the attachment of the fluorophore, the peptide chain is elongated using standard Fmoc-SPPS chemistry. researchgate.netyoutube.com Finally, the completed peptide-fluorophore conjugate is cleaved from the resin using an acid, such as trifluoroacetic acid (TFA), and purified, typically by high-performance liquid chromatography (HPLC). researchgate.netyoutube.com

While SPPS is excellent for rapidly preparing a variety of substrates, solution-phase synthesis can be more effective for producing larger quantities of a specific substrate. researchgate.net Additionally, alternative methods for attaching the fluorophore have been developed. For instance, "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an orthogonal and efficient way to conjugate peptides with fluorophores like coumarin (B35378) derivatives. nih.gov This method can be performed on fully protected, resin-bound peptides, avoiding undesirable side reactions. nih.gov

Considerations for Fluorophore Selection in Fluorogenic Proteasome Substrate Design

The choice of fluorophore is a critical aspect of designing effective fluorogenic proteasome substrates. The ideal fluorophore should be quenched when conjugated to the peptide and exhibit a significant increase in fluorescence upon cleavage. scbt.com Several factors must be considered when selecting a fluorophore, including its photophysical properties, solubility, and potential for steric hindrance. biocompare.com

Key Fluorophore Properties:

Excitation and Emission Maxima: The fluorophore's excitation and emission wavelengths must be compatible with the available detection instrumentation, such as a plate reader or fluorescence microscope. ubpbio.comthermofisher.com

Brightness and Photostability: A high quantum yield (brightness) is desirable for sensitive detection, and good photostability is crucial to prevent photobleaching during extended measurements. biocompare.com

Solubility: The fluorophore and the resulting substrate must be soluble in the aqueous buffers used for biological assays. sigmaaldrich.com

Size: The size of the fluorophore can be a significant factor, as a large fluorophore may cause steric hindrance, interfering with the substrate's ability to bind to the proteasome's active site. biocompare.com

Commonly used fluorophores for proteasome substrates include 7-amino-4-methylcoumarin (AMC) and its derivatives. nih.govnih.gov AMC is a popular choice due to its favorable fluorescent properties upon release. sigmaaldrich.com Other fluorophores, such as those used in fluorescence resonance energy transfer (FRET) pairs, can also be employed. genscript.comrsc.org In a FRET-based substrate, a donor and an acceptor fluorophore are attached to the peptide. When the peptide is intact, the acceptor quenches the donor's fluorescence. Upon cleavage, the donor and acceptor are separated, resulting in an increase in the donor's fluorescence. genscript.com

Development of Subunit-Selective Fluorogenic Proteasome Substrates

A significant goal in the field is the development of fluorogenic substrates that are highly selective for the individual catalytic subunits of both the constitutive proteasome (cCP) and the immunoproteasome (iCP). nih.govnih.gov The immunoproteasome has different catalytic subunits (β1i, β2i, and β5i) compared to the constitutive proteasome (β1c, β2c, and β5c), and these subunits exhibit distinct proteolytic activities. youtube.comnih.gov

The design of subunit-selective substrates often begins with identifying peptide sequences that are preferentially cleaved by a specific subunit. nih.gov This can be achieved through screening peptide libraries or by adapting the sequences from known selective inhibitors. nih.govnih.gov For example, researchers have successfully developed substrates that are preferentially hydrolyzed by specific subunits of the human proteasome. nih.gov

Recent efforts have led to the creation of substrates that can distinguish between the activities of the constitutive and immunoproteasome subunits. researchgate.net For instance, substrates like Ac-PAL-AMC and Ac-ANW-AMC have been developed to measure the activity of the β1i and β5i subunits of the immunoproteasome, respectively. south-bay-bio.com In contrast, Z-LLE-AMC is used to measure the caspase-like activity of the β1 subunit of the constitutive 20S proteasome. south-bay-bio.com

Mechanism of Action and Enzymatic Interaction of Fluorogenic Proteasome Substrates

Proteolytic Cleavage Mechanism of Fluorogenic Proteasome Substrates

The fundamental mechanism of action for fluorogenic proteasome substrates involves the enzymatic cleavage of a peptide bond, which liberates a fluorescent reporter group. These substrates typically consist of a short peptide sequence, usually three to four amino acids long, linked to a fluorophore such as 7-amino-4-methylcoumarin (B1665955) (AMC) or a derivative. nih.govnih.govfrontiersin.org The proteasome recognizes and binds the peptide portion of the substrate, positioning the scissile bond at the active site.

The cleavage process is a hydrolytic reaction catalyzed by the N-terminal threonine residues of the proteasome's active β-subunits. nih.govnih.gov The reaction proceeds through a two-step mechanism: acylation and deacylation. nih.gov In the acylation phase, the hydroxyl group of the catalytic threonine acts as a nucleophile, attacking the carbonyl carbon of the peptide bond. This forms a tetrahedral intermediate which then collapses, releasing the fluorogenic leaving group and forming an acyl-enzyme intermediate. In the deacylation step, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the active site and releasing the peptide fragment. The released fluorophore, no longer quenched, emits a detectable fluorescent signal, the intensity of which is proportional to the rate of substrate hydrolysis. nih.govfrontiersin.org

Role of Proteasome Catalytic Subunits in Fluorogenic Substrate Hydrolysis

The 20S proteasome core particle in eukaryotes contains three distinct types of catalytic activities, each housed in specific β-subunits. nih.govembopress.org These are:

β1 (Caspase-like or PGPH activity): This subunit preferentially cleaves after acidic amino acid residues.

β2 (Trypsin-like activity): This subunit shows a preference for cleaving after basic amino acid residues.

β5 (Chymotrypsin-like activity): This subunit is responsible for cleaving after large hydrophobic amino acid residues. nih.gov

Fluorogenic substrates are designed with specific peptide sequences to be preferentially hydrolyzed by one of these catalytic subunits. nih.govnih.gov For instance, a substrate with a tyrosine or another large hydrophobic residue at the P1 position (the amino acid immediately preceding the cleavage site) will primarily be a substrate for the chymotrypsin-like activity of the β5 subunit. nih.govnih.gov Similarly, substrates with arginine or lysine (B10760008) at P1 are targeted by the trypsin-like β2 subunit, and those with acidic residues are cleaved by the caspase-like β1 subunit.

It is important to note that while these substrates are designed for specificity, there can be some crossover in their cleavage by the different active sites. mdpi.com The efficiency of hydrolysis by each site can vary, leading to complex kinetic profiles that represent the combined activity of multiple catalytic subunits. mdpi.com The design of highly selective fluorogenic substrates for each catalytic subunit of both the constitutive proteasome and the immunoproteasome remains an active area of research. nih.govnih.gov

Allosteric Modulation of Proteasome Activity by Fluorogenic Substrates

The interaction of fluorogenic substrates with the proteasome is not limited to the catalytic sites. These substrates can also influence proteasome activity through allosteric mechanisms, binding to sites distinct from the active centers and inducing conformational changes that modulate enzymatic function.

The entry of substrates into the proteolytic chamber of the 20S proteasome is regulated by a "gate" formed by the N-terminal tails of the α-subunits. nih.govmdpi.com In its basal state, this gate is closed, restricting access to the active sites. nih.gov The binding of certain substrates, including some fluorogenic peptides, can trigger a conformational change in the α-rings, leading to the opening of this gate. mdpi.commdpi.com

This substrate-induced gate opening is a form of positive feedback, where the presence of the substrate enhances the proteasome's ability to degrade it and other substrates. mdpi.com The engagement of the catalytic threonine residue in the β-subunits by a peptide substrate is coupled to this gate-opening mechanism. mdpi.com This allosteric communication between the catalytic β-subunits and the α-subunit gate ensures that the proteolytic machinery is activated when substrates are available.

Beyond the catalytic sites and the gate, fluorogenic substrates can also bind to other non-catalytic regulatory sites on the proteasome, the exact locations of which are still under investigation. mdpi.com Binding to these sites can either enhance or inhibit the activity of the different catalytic subunits.

For example, the binding of certain fluorogenic peptides to these non-catalytic sites can lead to an opening of the 20S proteasome gate and an increase in the cleavage rate by all three catalytic β-subunits. mdpi.com Conversely, other peptide substrates can bind to non-catalytic sites and inhibit the activity of a specific subunit, such as the β5 subunit, while simultaneously enhancing the activity of another, like the β2 subunit. mdpi.com This demonstrates a complex network of allosteric regulation within the proteasome, where the binding of a single substrate can have differential effects on the various catalytic activities. This allosteric regulation can be influenced by the presence of proteasome activators like the 11S or 19S regulatory particles. mdpi.comnih.gov

Kinetic Models Describing Fluorogenic Peptide Hydrolysis by Proteasomes

The hydrolysis of fluorogenic peptides by the proteasome often exhibits complex kinetics that cannot be fully described by the simple Michaelis-Menten model. kcl.ac.uk This complexity arises from the multi-subunit nature of the enzyme, the presence of multiple catalytic sites with overlapping specificities, and allosteric regulation. mdpi.com Several kinetic models have been proposed to better understand the intricacies of proteasome-mediated peptide hydrolysis.

One key observation is that the proteasome can exhibit hysteretic behavior, meaning its activity changes slowly in response to a change in substrate concentration. mdpi.com This suggests that the enzyme can exist in different conformational states with varying catalytic efficiencies. A hysteresis model has been proposed where the proteasome can transition from a standard form to a modified form with different kinetic parameters upon substrate binding. researchgate.net

Furthermore, the phenomena of substrate activation and inhibition have led to the development of more sophisticated models. The two-site modifier model allows for the binding of a substrate or modifier molecule to a second, non-catalytic site, which in turn alters the kinetic parameters of the catalytic site. researchgate.net Another model, the 11S activator model , describes the cooperative binding of multiple substrate molecules to the proteasome, leading to its activation. However, at higher concentrations, further substrate binding can lead to substrate inhibition, resulting in an inactive proteasome state. researchgate.net

Applications of Fluorogenic Proteasome Substrates in Proteasome Biology Research

Quantification of Proteasome Catalytic Activities in Diverse Biological Matrices

The versatility of fluorogenic substrates allows for the measurement of proteasome activity in a range of sample types, from purified enzyme preparations to complex cellular environments.

Assays with Purified Proteasomes

Assays using purified 20S or 26S proteasomes are fundamental for characterizing the intrinsic catalytic properties of the enzyme and for screening potential inhibitors or activators. nih.govresearchgate.net These assays typically involve incubating the purified proteasome with a specific fluorogenic substrate and measuring the rate of fluorescence increase over time. mdpi.com This approach allows for the determination of kinetic parameters and the assessment of how different compounds directly affect the proteasome's activity in a controlled environment. mdpi.com

SubstrateTarget ActivityFluorophore
Suc-LLVY-AMCChymotrypsin-like (β5)AMC
Boc-LRR-AMCTrypsin-like (β2)AMC
Z-LLE-AMCCaspase-like (β1)AMC
Ac-ANW-AMCImmunoproteasome (β5i)AMC
Ac-PAL-AMCImmunoproteasome (β1i)AMC
Ac-KQL-AMCImmunoproteasome (β2i)AMC
(Suc-LLVY)2R110Chymotrypsin-like (β5)R110
Z-LLE-R110Caspase-like (β1c)R110
Ac-WLA-R110Chymotrypsin-like (β5c)R110
Ac-ANW-R110Immunoproteasome (β5i)R110
Mca-KKVAPYPME-Dap(Dnp)–NH2Activated ProteasomesMca/Dnp (FRET)
This table is based on information from sources ubpbio.comaatbio.comubpbio.comkoreascience.krubpbio.com and provides examples of commonly used fluorogenic proteasome substrates.

Analysis in Cell Lysates and Tissue Extracts

A critical consideration when working with crude extracts is the potential for non-proteasomal proteases to cleave the fluorogenic substrates, leading to inaccurate measurements. nih.govnih.gov To address this, experiments are often performed in the presence and absence of specific proteasome inhibitors, such as MG132. ubpbio.comnih.gov The difference in fluorescence between the two conditions represents the specific activity of the proteasome. promega.comnih.gov Additionally, techniques like using a 500kDa molecular weight cut-off membrane can help separate the high-molecular-weight proteasome from smaller proteases. nih.gov

Monitoring in Permeabilized Cells

To bridge the gap between in vitro assays and live-cell imaging, fluorogenic substrates can be used to monitor proteasome activity in permeabilized cells. nih.gov This technique involves treating cells with a mild detergent that creates pores in the cell membrane, allowing the substrates to enter the cytoplasm while keeping the cellular machinery largely intact. promega.com This approach offers a more physiologically relevant context than cell lysates, as it preserves the cellular architecture and the spatial organization of the proteasome. nih.gov However, a limitation is that many fluorogenic substrates are not readily cell-permeable, necessitating this permeabilization step. nih.gov

Intracellular Activity Assessment via Microinjection

A more direct way to measure proteasome activity within living cells is through the microinjection of fluorogenic substrates. nih.gov This technique bypasses the issue of substrate permeability by directly delivering the substrate into the cell's cytoplasm or nucleus. nih.govresearchgate.net By imaging the cell over time, researchers can track the increase in fluorescence as the substrate is cleaved by intracellular proteasomes. researchgate.net For example, the substrate Suc-LLVY-AMC has been microinjected into the nuclei of cells to specifically investigate nuclear proteasome activity. nih.govresearchgate.net Similarly, the fluorogenic protein DQ-ovalbumin has been used to study the distribution of proteasome degradation within different nuclear compartments. nih.govfrontiersin.org

High-Throughput Screening (HTS) for Proteasome Modulators

The ease of use and quantifiable output of fluorogenic proteasome substrate assays make them highly suitable for high-throughput screening (HTS) of large compound libraries to identify molecules that can modulate proteasome activity. nih.govmdpi.com In a typical HTS setup, purified proteasomes or cell lysates are dispensed into multi-well plates, followed by the addition of test compounds and a fluorogenic substrate. igem.org The fluorescence in each well is then measured, allowing for the rapid identification of "hits" that either inhibit or enhance proteasome activity. mdpi.com

Identification of Proteasome Activators and Stimulators

While much of the focus in drug discovery has been on finding proteasome inhibitors for cancer therapy, there is growing interest in identifying proteasome activators and stimulators for potential applications in treating neurodegenerative diseases. nih.gov HTS assays with fluorogenic substrates have been instrumental in this area. nih.govmdpi.com For example, a screen using Suc-LLVY-AMC as the substrate led to the identification of the small molecules MK-866 and AM-404 as stimulators of purified 20S proteasome activity. nih.gov These screens provide a starting point for the development of novel therapeutics aimed at enhancing the clearance of misfolded proteins.

CompoundActivity
MK-866Stimulator
AM-404Stimulator
This table is based on information from source nih.gov and lists compounds identified as proteasome stimulators.

Screening for Proteasome Inhibitors

Fluorogenic proteasome substrates are invaluable tools in high-throughput screening (HTS) campaigns aimed at discovering novel proteasome inhibitors. nih.govfrontiersin.org The core principle of these assays lies in the proteasome's ability to cleave a peptide sequence from a fluorophore, liberating it and causing a measurable increase in fluorescence. When a potential inhibitor is present, this enzymatic activity is reduced or abolished, leading to a corresponding decrease in the fluorescent signal. This straightforward and sensitive method is readily adaptable to the multi-well plate formats used in HTS. nih.govresearchgate.net

A widely used substrate in these screens is Suc-LLVY-AMC, which is cleaved by the chymotrypsin-like activity of the proteasome. nih.govresearchgate.net The assay involves incubating the proteasome (either purified or in cell lysates) with the fluorogenic substrate in the presence of test compounds. researchgate.net The rate of AMC (7-amino-4-methylcoumarin) release is monitored over time using a fluorescence plate reader. researchgate.netaatbio.com A reduction in the rate of fluorescence increase compared to a control (without any inhibitor) indicates the compound's inhibitory potential. researchgate.net

To distinguish between true proteasome inhibitors and compounds that may interfere with the assay in other ways (e.g., by quenching fluorescence), counter-screens are often employed. For instance, compounds can be tested for their ability to inhibit other proteases or for their intrinsic fluorescent properties. Furthermore, to confirm that the observed inhibition is specific to the proteasome, a broad-spectrum proteasome inhibitor like epoxomicin (B1671546) can be used as a positive control. nih.gov

An example of the practical application of this screening method is the identification of small molecule agonists of the 20S proteasome, where Suc-LLVY-AMC was used to screen for compounds that enhanced proteasome activity. nih.govfrontiersin.org This demonstrates the versatility of fluorogenic substrates in probing proteasome function.

Investigation of Proteasome Subunit Specificity and Isoform Function

The 20S proteasome contains multiple catalytic subunits, each with distinct substrate specificities. In mammals, the constitutive proteasome (cCP) possesses β1c (caspase-like), β2c (trypsin-like), and β5c (chymotrypsin-like) active subunits. researchgate.net In response to inflammatory signals, these can be replaced by the immunoproteasome (iCP) subunits β1i, β2i, and β5i, which alters the cleavage preferences of the complex. nih.gov Fluorogenic substrates have been instrumental in dissecting the individual contributions of these subunits and isoforms. nih.govresearchgate.net

The development of subunit-selective fluorogenic substrates has been a key advancement in this area. nih.gov These substrates are designed based on the preferred peptide sequences of each catalytic site. By measuring the cleavage of a panel of such substrates, researchers can create a detailed activity profile of the proteasome population within a cell or tissue sample. aatbio.com

For example, research has focused on designing substrates that are preferentially cleaved by a single subunit of either the constitutive or immunoproteasome. nih.gov This has been achieved by taking the oligopeptide recognition element from a known selective inhibitor and replacing the electrophilic "warhead" with a fluorogenic leaving group like ACC (7-amino-4-carbamoylmethylcoumarin) or AMC. nih.gov This "reverse design" strategy has yielded substrates that can report on the activity of individual subunits. researchgate.net

The table below summarizes some fluorogenic substrates and their primary target subunits, illustrating the tools available for studying proteasome isoform specificity.

Substrate NameTarget Subunit(s)Fluorophore
Suc-LLVY-AMCβ5c (Chymotrypsin-like)AMC
Ac-nLPnLD-AMCβ1c (Caspase-like)AMC
Ac-RLR-AMCβ2c (Trypsin-like)AMC
Z-LLE-R110β1c (Caspase-like)R110
Ac-KQL-R110β2c/β2i (Trypsin-like)R110
Ac-WLA-R110β5c (Chymotrypsin-like)R110
Ac-PAL-R110β1i (Caspase-like)R110
Ac-ANW-R110β5i (Chymotrypsin-like)R110
LU-FS01iβ1i (Caspase-like)AMC
LU-FS01cβ1c (Caspase-like)ACC/AMC
LU-FS02cβ2c (Trypsin-like)ACC/AMC
LU-FS05iβ5i (Chymotrypsin-like)ACC/AMC

This table is a compilation of data from multiple sources. aatbio.comnih.govresearchgate.netresearchgate.net

These selective substrates allow for the investigation of how the composition of the proteasome changes in different cell types or under various physiological and pathological conditions. For instance, they can be used to compare the relative activities of the constitutive and immunoproteasome in cancer cells versus healthy cells, providing insights into the role of different proteasome isoforms in disease. nih.gov However, it is important to note that the selectivity of these substrates is often relative, and some may be processed by multiple subunits to a lesser extent, requiring careful experimental design and data interpretation. stanford.edu

Elucidation of Proteasome Regulatory Mechanisms

The activity of the proteasome is tightly regulated by various mechanisms, including post-translational modifications and the association with regulatory particles, such as the 19S, PA28, and PA200 complexes. nih.govfrontiersin.org Fluorogenic substrates are critical tools for investigating how these regulatory processes impact the proteasome's catalytic function. nih.gov

For example, the 19S regulatory particle is responsible for recognizing, unfolding, and translocating ubiquitinated substrates into the 20S core for degradation in an ATP-dependent manner. aatbio.com The effect of the 19S particle on the proteasome's ability to degrade small fluorogenic peptides can be studied by comparing the activity of the 26S proteasome (20S core with one or two 19S caps) to that of the free 20S core. nih.gov

Furthermore, some fluorogenic substrates have been designed to study the "gating" mechanism of the 20S proteasome. nih.gov The entry of substrates into the catalytic chamber is controlled by the N-termini of the α-subunits, which form a "gate." nih.gov Certain nonapeptide substrates are degraded slowly by the 20S proteasome because their entry is restricted by this gate. nih.gov However, the addition of a proteasome activator (PA), such as PAN, can stimulate the degradation of these substrates by triggering the opening of the gate. nih.gov This provides a direct method for studying the mechanisms of proteasome activation. nih.gov

Post-translational modifications of proteasome subunits, such as phosphorylation, can also modulate its activity. nih.gov By treating isolated proteasomes with kinases or phosphatases and then measuring the hydrolysis of fluorogenic substrates, researchers can determine how these modifications affect the different catalytic activities. nih.gov This approach allows for a direct link to be made between a specific modification and a change in proteasome function.

Spatial and Temporal Visualization of Proteasome Activity

Understanding where and when the proteasome is active within a cell is crucial for elucidating its role in various cellular processes. Fluorogenic substrates, particularly those that are cell-permeable or can be delivered into living cells, are used for these investigations. nih.govnih.gov

Subcellular Localization Studies

Visualizing the distribution of proteasome activity within different cellular compartments has been achieved using several fluorescence-based methods. nih.govnih.gov While many small peptide fluorogenic substrates have limited cell permeability, they can be microinjected into cells to probe activity in specific locations. nih.govfrontiersin.orgfrontiersin.org For example, Suc-LLVY-AMC has been microinjected into the nuclei of cells to investigate proteasome activity within this compartment. nih.govfrontiersin.org

A more advanced approach involves the use of activity-based probes (ABPs). These are small molecules that typically consist of a peptide recognition motif, a reactive group (or "warhead") that covalently binds to the active site of a catalytic subunit, and a fluorophore. nih.govfrontiersin.org Because they form a covalent bond, ABPs provide a stable signal that is directly proportional to the amount of active enzyme. nih.gov Cell-permeable ABPs can be used to label active proteasomes in living cells, and their distribution can then be visualized using fluorescence microscopy. nih.govfrontiersin.org These studies have generally shown a diffuse distribution of active proteasomes throughout the cytoplasm and the nucleus, with exclusion from the nucleoli. nih.gov

Another technique involves the use of fluorescently-tagged proteasome subunits, such as GFP-tagged β1i. nih.govfrontiersin.org By expressing these fusion proteins in cells, the localization and dynamics of the entire proteasome complex can be tracked. nih.govfrontiersin.org While this method shows the location of the proteasome, it does not directly report on its activity. frontiersin.org Therefore, combining the use of fluorescently-tagged subunits with the application of fluorogenic substrates or ABPs provides a more complete picture of both the location and the functional state of the proteasome. nih.gov

Dynamic Activity Monitoring in Cellular Compartments

Fluorogenic substrates and probes enable the real-time monitoring of changes in proteasome activity within living cells. nih.gov Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used with fluorescently-tagged proteasome subunits to study the mobility and dynamics of proteasome complexes in different cellular regions. nih.govfrontiersin.org

To monitor changes in proteasome activity over time, researchers can utilize reporter systems. One such system, known as the Deg-on system, translates the level of 26S proteasome activity into a fluorescent output. nih.gov In this system, the expression of a fluorescent protein like GFP is repressed by a continuously expressed, genetically encoded proteasome substrate. nih.gov When proteasome activity increases, more of the repressor substrate is degraded, leading to an increase in GFP expression and fluorescence. nih.gov Conversely, a decrease in proteasome activity results in lower GFP levels. nih.gov This allows for the dynamic tracking of proteasome activity in response to various stimuli or inhibitors.

Activity-based probes also allow for the dynamic monitoring of active proteasomes. nih.gov For instance, changes in the distribution and intensity of the fluorescent signal from an ABP can be observed after treating cells with proteasome inhibitors, providing a visual representation of the inhibitor's effect in real-time. nih.gov

Enzyme Kinetic Analysis of Proteasome Activity

Fluorogenic substrates are fundamental to performing detailed enzyme kinetic analyses of the proteasome. stanford.edunih.gov These studies allow for the determination of key kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which provide quantitative insights into the proteasome's substrate affinity and catalytic efficiency. nih.govnih.gov

The standard experimental setup involves incubating a fixed amount of purified proteasome (either the 20S or 26S form) with varying concentrations of a fluorogenic substrate. researchgate.net The initial rate of the reaction (the linear phase of fluorescence increase) is measured for each substrate concentration. researchgate.net The data are then plotted as reaction rate versus substrate concentration, which typically yields a hyperbolic curve that can be fitted to the Michaelis-Menten equation. nih.gov

This type of kinetic analysis is crucial for:

Characterizing the substrate specificity of different proteasome isoforms (cCP vs. iCP) by comparing their kinetic parameters for a range of substrates. nih.gov

Evaluating the potency and mechanism of action of proteasome inhibitors. By measuring how an inhibitor affects K_m and V_max, one can determine if it is a competitive, non-competitive, or uncompetitive inhibitor.

Investigating the effects of proteasome activators and regulatory proteins on catalytic activity. nih.gov

The development of Förster resonance energy transfer (FRET) based substrates has further enhanced the capabilities for kinetic analysis. nih.govnih.gov In these substrates, a fluorophore and a quencher are placed on opposite sides of the cleavage site. nih.gov In the intact peptide, the fluorescence is quenched. Upon cleavage by the proteasome, the fluorophore and quencher are separated, resulting in an increase in fluorescence. nih.gov FRET substrates can offer improved signal-to-noise ratios for sensitive kinetic measurements. nih.gov

Determination of Reaction Rates

A primary application of fluorogenic proteasome substrates is the determination of reaction rates, providing crucial insights into the kinetic parameters of proteasome activity. By measuring the rate of fluorescent product formation over time, researchers can calculate key enzymatic values such as the Michaelis constant (K_m) and the maximal velocity (V_max). These parameters are fundamental to understanding the efficiency and catalytic power of the different proteasome active sites. nih.govnih.gov

The process involves incubating purified proteasomes or cell lysates with varying concentrations of a specific fluorogenic substrate. researchgate.netnih.gov The increase in fluorescence is monitored using a microplate reader, and the initial reaction rates are plotted against the substrate concentration. researchgate.net This data can then be fitted to the Michaelis-Menten equation to derive the K_m and V_max values. For example, substrates like Suc-LLVY-AMC are commonly used to measure the chymotrypsin-like activity of the proteasome. researchgate.net The kinetic data obtained from these assays are vital for comparing the activity of different proteasome isoforms, understanding the effects of mutations, and characterizing the impact of proteasome inhibitors and activators. nih.govnih.gov

Analysis of Substrate Inhibition and Product Accumulation

Fluorogenic proteasome substrates are also instrumental in studying the phenomena of substrate inhibition and product accumulation. capes.gov.br Substrate inhibition can occur at high substrate concentrations where the binding of multiple substrate molecules to the enzyme complex hinders its catalytic activity. This can be observed as a decrease in the reaction rate at supra-optimal substrate concentrations. Analyzing these effects is crucial for accurately interpreting kinetic data and understanding the regulatory mechanisms of the proteasome.

Product accumulation, on the other hand, can lead to feedback inhibition, where the fluorescent product itself or the cleaved peptide fragment interferes with subsequent substrate binding or cleavage. Researchers can investigate this by monitoring the reaction progress over an extended period or by adding known concentrations of the product to the assay and observing the effect on the initial reaction rate. Understanding these phenomena is essential for optimizing assay conditions and for gaining a more complete picture of the factors that modulate proteasome activity within the cell. nih.gov

Complementary Approaches in Proteasome Activity Profiling

While powerful, fluorogenic substrates are often used in conjunction with other techniques to provide a more comprehensive understanding of proteasome function. These complementary approaches overcome some of the limitations of using fluorogenic substrates alone and offer a multi-faceted view of proteasome biology.

Integration with Activity-Based Proteasome Probes (ABPs)

Activity-based probes (ABPs) are a class of molecules that covalently and irreversibly bind to the active sites of enzymes. stanford.edu Unlike fluorogenic substrates that measure the rate of catalysis, ABPs provide a snapshot of the number of active enzyme molecules. nih.gov ABPs typically consist of a reactive "warhead" that forms a covalent bond with the catalytic threonine residue of the proteasome's active subunits, a recognition element that directs the probe to the proteasome, and a reporter tag (e.g., a fluorophore or biotin) for detection. nih.govnih.gov

The integration of fluorogenic substrates and ABPs offers a powerful synergistic approach. acs.org Fluorogenic substrates can provide real-time kinetic data on proteasome activity, while ABPs can quantify the amount of active proteasome subunits. stanford.edunih.gov This combination is particularly useful for distinguishing between changes in the catalytic efficiency of the proteasome and changes in the number of active proteasome complexes. For instance, a decrease in proteasome activity measured by a fluorogenic substrate could be due to either inhibition of the existing proteasomes or a reduction in the total number of active proteasomes. ABPs can help differentiate between these two possibilities. researchgate.net Furthermore, the development of subunit-specific ABPs allows for the simultaneous visualization and quantification of all six active subunits of the constitutive and immunoproteasome. nih.gov

Use in Capture Proteasome Assays (CAPA)

Capture Proteasome Assays (CAPA) represent a valuable method for studying proteasome activity in a more purified and specific context. nih.gov In this assay, proteasomes from cell lysates are first captured on a microplate pre-coated with a specific anti-proteasome antibody. nih.gov This step isolates the proteasomes from other cellular components that might interfere with the assay. Following the capture and washing steps, the activity of the immobilized proteasomes is measured by adding a fluorogenic substrate. nih.gov

The use of fluorogenic substrates within the CAPA framework allows for the specific measurement of the activity of different proteasome subtypes, such as the standard proteasome and the immunoproteasome, depending on the antibody used for capture. nih.gov This method is particularly useful for screening subtype-specific proteasome inhibitors and for studying the regulation of different proteasome populations within the cell. nih.gov

Multicolor Monitoring Strategies

To simultaneously monitor the different catalytic activities of the proteasome, researchers have developed multicolor monitoring strategies. nih.gov This approach utilizes a set of fluorogenic substrates, each specific for a different active site (chymotrypsin-like, trypsin-like, and caspase-like) and each linked to a fluorophore with distinct excitation and emission spectra. nih.govnih.gov

By using a combination of these spectrally distinct substrates, it is possible to concurrently measure the activity of multiple proteasomal subunits in a single experiment. nih.govnih.gov This is critical because the activity of one subunit can influence the activity of the others. acs.orgnih.gov For example, studies have shown that the chymotrypsin-like activity can be enhanced in the presence of a trypsin-like substrate but reduced in the presence of a caspase-like substrate. nih.gov These multicolor assays provide a more holistic view of the proteasome's "catalytic signature" and how it changes in different cell types or disease states. nih.govacs.org

Methodological Challenges and Limitations in Fluorogenic Proteasome Substrate Application

Issues with Cell Permeability of Specific Fluorogenic Substrates

A significant hurdle in the application of many fluorogenic proteasome substrates is their limited ability to cross the cell membrane. frontiersin.orgnih.govresearchgate.net This impermeability restricts their use primarily to in vitro assays with purified proteasomes, permeabilized cells, or cell lysates. frontiersin.orgresearchgate.net For instance, the widely used substrate Suc-LLVY-AMC has been successfully used to study proteasome activity in living cells, but only after being directly microinjected into the cell nucleus. frontiersin.org Similarly, poly-ubiquitinated model substrates are not cell-permeable, which prevents the study of their degradation in a natural cellular environment. frontiersin.org

The chemical properties of the substrates, such as their charge and hydrophilicity, often contribute to this lack of permeability. To overcome this, researchers have explored modifications to the substrate structure. For example, replacing the N-terminal protecting group of some substrates with other chemical moieties has been investigated to enhance cell permeability. nih.gov Another approach involves the development of activity-based probes (ABPs) that are designed to be cell-permeable. nih.govresearchgate.net These probes, such as MV151, can effectively label active proteasome subunits within living cells. nih.govnih.gov

Non-Specific Proteolytic Cleavage and Background Signal Generation

The Proteasome-Glo assay, a popular commercial kit, has been shown to have significant background activity from non-proteasomal proteases, particularly for the trypsin-like activity in certain cancer cell lines. nih.gov This underscores the critical need to include a specific proteasome inhibitor in experiments to accurately determine the background signal for each proteasome activity being measured. nih.govpromega.co.uk

Activity-based probes (ABPs) have been developed to offer greater specificity by covalently binding to the active sites of the proteasome. frontiersin.orgfrontiersin.org While generally highly specific, some off-target activity has been observed. For instance, a vinyl sulphone-based probe was found to also target cathepsin in specific tissues. frontiersin.org

Discrepancies Between Short Fluorogenic Peptide Hydrolysis and Full Protein Degradation

Fluorogenic proteasome substrates are typically small peptides, and their hydrolysis may not accurately reflect the complex process of degrading a full-length, folded protein. frontiersin.org The degradation of a complete protein involves substrate recognition, unfolding, translocation into the 20S proteasome core, and finally, cleavage into smaller peptides. Short fluorogenic peptides, due to their small size, can often enter the 20S proteasome without the gate being fully open, bypassing some of these regulatory steps. researchgate.net

This discrepancy can lead to a poor correlation between the measured activity with a small peptide substrate and the proteasome's ability to degrade larger, more complex protein substrates. frontiersin.orgresearchgate.net For example, nonapeptide substrates are degraded more slowly by the 20S proteasome compared to shorter substrates because their entry is more restricted, making them a better tool to study proteasome activators that trigger gate opening. frontiersin.org

To address this limitation, researchers have developed fluorescently-tagged protein substrates. These larger substrates more closely mimic the natural substrates of the proteasome and can provide a more physiologically relevant measure of its degradative capacity. frontiersin.orgnih.gov

Impact of Substrate Concentration on Reaction Kinetics and Allosteric Effects

The concentration of the fluorogenic substrate can significantly influence the observed reaction kinetics and may even induce allosteric effects on the proteasome. nih.govplos.org According to Michaelis-Menten kinetics, the rate of an enzyme-catalyzed reaction is dependent on the substrate concentration. wikipedia.orgyoutube.com At low substrate concentrations, the reaction rate is approximately first-order, meaning it is directly proportional to the substrate concentration. youtube.com However, as the substrate concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches its maximum (Vmax), becoming zero-order with respect to the substrate. youtube.comyoutube.com

It is crucial to determine the Michaelis constant (Km), the substrate concentration at which the reaction rate is half of Vmax, to understand the enzyme's affinity for the substrate. wikipedia.orgnih.gov An increase in Km with age, for example, suggests a decrease in the proteasome's affinity for its substrate. nih.gov

Furthermore, some fluorogenic substrates, such as LLVY-AMC, are known to trigger the opening of the proteasome's gate, thereby stimulating its own degradation in an allosteric manner. nih.gov This can complicate the interpretation of results, as the measured activity may not solely reflect the basal activity of the proteasome. The presence of multiple catalytic sites within the 20S proteasome that communicate allosterically with each other further adds to this complexity. researchgate.net

Autofluorescence Interference in Biological Samples

Biological samples naturally contain molecules that fluoresce, a phenomenon known as autofluorescence. wikipedia.orgbitesizebio.comevidentscientific.com This intrinsic fluorescence can interfere with the detection of the signal from fluorogenic substrates, leading to an artificially high background and a reduced signal-to-noise ratio. bio-rad-antibodies.com

Common sources of autofluorescence in mammalian cells include NADH, collagen, elastin, aromatic amino acids like tryptophan, lipofuscins, flavins, and porphyrins. bitesizebio.combio-rad-antibodies.com The level of autofluorescence can vary between different cell types and can be influenced by factors such as cell size, granularity, and metabolic state. bio-rad-antibodies.com For example, larger and more granular cells tend to have higher autofluorescence. bio-rad-antibodies.com

Most autofluorescence occurs at shorter wavelengths, often overlapping with the emission spectra of commonly used fluorophores like FITC. bio-rad-antibodies.com To mitigate this interference, it is advisable to use fluorophores that emit at longer wavelengths (above 600 nm) where autofluorescence is less pronounced. bio-rad-antibodies.com Additionally, using bright fluorophores with high quantum yields can help to distinguish the specific signal from the background autofluorescence. bio-rad-antibodies.com

Limitations in Reflecting Ubiquitin-Dependent Proteasome Pathways

A significant limitation of using small fluorogenic peptides is their inability to fully recapitulate the ubiquitin-dependent degradation pathway. The ubiquitin-proteasome system (UPS) is the primary route for the degradation of most intracellular proteins, a process that involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain. nih.govnih.govyoutube.com This ubiquitin tag is then recognized by the 19S regulatory particle of the 26S proteasome, which initiates the degradation process. nih.gov

Fluorogenic substrates, being small peptides, are typically not ubiquitinated and therefore bypass this crucial recognition step. frontiersin.orgnih.gov Their degradation is a measure of the raw catalytic activity of the 20S proteasome core but does not provide information about the upstream events of the ubiquitin-dependent pathway, such as the activity of E3 ubiquitin ligases or the recognition of the ubiquitin chain by the proteasome. nih.govnih.gov

To study the complete ubiquitin-dependent pathway, more sophisticated reporter systems have been developed. These often involve fusing a fluorescent protein, like GFP, to a known degradation signal (degron) that targets the protein for ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov Monitoring the fluorescence of these reporters provides a more comprehensive view of the entire degradation process, from ubiquitination to final proteolysis. nih.gov

Q & A

Q. How do fluorogenic proteasome substrates enable quantification of proteasome activity in vitro?

Fluorogenic substrates (e.g., Suc-Leu-Leu-Val-Tyr-AMC) release a fluorescent group (e.g., 7-amino-4-methylcoumarin, AMC) upon proteolytic cleavage by the proteasome’s chymotrypsin-like active site. The fluorescence intensity (excitation: 342–380 nm, emission: 440–460 nm) is proportional to proteasome activity . Researchers should calibrate assays using purified 20S proteasome and inhibitors like MG-132 to confirm specificity. Buffer conditions (pH 7.5–8.0, 0.05% SDS for activation) and temperature (37°C) must be optimized to avoid non-specific hydrolysis .

Q. What criteria should guide the selection of a fluorogenic substrate for studying proteasome subunit specificity?

Substrates are designed with peptide sequences and fluorophores tailored to proteasome catalytic subunits:

  • Chymotrypsin-like activity : Suc-LLVY-AMC (cleaved by β5 subunit) .
  • Caspase-like activity : Ac-nLPnLD-AMC (β1 subunit) . Validate specificity using subunit-selective inhibitors (e.g., epoxomicin for β5) and compare cleavage kinetics (Km and Vmax) across substrates .

Q. How can fluorogenic substrates distinguish between constitutive proteasomes and immunoproteasomes?

Q. How should researchers address discrepancies in proteasome activity data obtained from fluorogenic substrates versus native protein degradation assays?

Fluorogenic substrates measure peptidase activity, which may not fully correlate with protein degradation due to differences in substrate accessibility and regulatory complexes (e.g., PA28/PA700). Validate findings using orthogonal methods:

  • Native PAGE to assess proteasome assembly .
  • Ubiquitinated protein accumulation via Western blotting under proteasome inhibition .
  • Mass spectrometry to quantify proteasome-dependent degradation of endogenous proteins .

Q. What experimental strategies optimize the use of fluorogenic substrates in high-throughput screening (HTS) for proteasome inhibitors?

  • Use black-walled microplates to minimize background fluorescence .
  • Pre-incubate proteasomes with test compounds (30 min, 37°C) before adding substrate.
  • Include controls for non-proteasomal hydrolysis (e.g., calpain inhibitors like E-64) and normalize data to vehicle-treated wells.
  • Screen at multiple substrate concentrations to identify non-competitive inhibitors .

Q. How can fluorogenic substrates be employed to study proteasome dysfunction in neurodegenerative disease models?

  • Measure proteasome activity in brain homogenates using Suc-LLVY-AMC. Adjust lysis buffers to include 0.5% Triton X-100 for membrane-bound proteasome extraction.
  • Correlate activity with markers of proteinopathy (e.g., polyubiquitinated aggregates in Alzheimer’s models).
  • Use ex vivo assays with tissue slices to preserve cellular architecture .

Data Interpretation & Troubleshooting

Q. Why might fluorogenic substrate assays show increased proteasome activity in disease states despite evidence of proteasome inhibition?

Compensatory upregulation of proteasome subunits or PA28 regulators can mask functional deficits. Combine activity assays with:

  • qPCR for proteasome subunit genes (e.g., PSMB5).
  • Immunoprecipitation to quantify proteasome-19S/PA28 interactions .

Q. How to resolve non-linear kinetics in fluorogenic substrate assays?

Non-linearity often arises from:

  • Substrate depletion : Use initial rates (≤10% substrate consumption).
  • Inner filter effects : Dilute samples if fluorescence exceeds detector linear range.
  • Enzyme inactivation : Include 0.01% BSA to stabilize proteasomes .

Comparative Methodologies

Q. What are the limitations of fluorogenic substrates compared to LC-MS-based proteasome activity profiling?

Fluorogenic substrates:

  • Pros : Low cost, real-time kinetics, HTS compatibility.
  • Cons : Limited to single-subunit activity; insensitive to allosteric regulators. LC-MS detects proteasome-dependent cleavage of diverse peptides, revealing subunit cooperativity and regulatory effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.